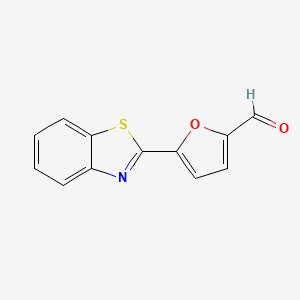

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

Descripción

Significance of Benzothiazole-Furan Hybrid Systems in Contemporary Chemical Science

In the realm of contemporary chemical science, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therapeutic agents. mdpi.com The combination of benzothiazole (B30560) and furan (B31954) rings into a single molecular entity represents a compelling area of research. Both benzothiazole and furan are privileged scaffolds, each exhibiting a broad spectrum of biological activities.

Benzothiazole, a bicyclic heterocyclic compound, is a core structure in numerous pharmaceutical agents and natural products. researchgate.net Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. researchgate.netresearchgate.net The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological effects.

Similarly, the furan ring is a fundamental component of many bioactive compounds, both natural and synthetic. ijabbr.comresearchgate.net Furan derivatives have demonstrated significant potential in medicinal chemistry, with applications as antibacterial, antifungal, antiviral, and anticancer agents. ijabbr.com The incorporation of a furan moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. ijabbr.com

The strategic combination of these two heterocyclic systems in 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is predicated on the principle of molecular hybridization, which aims to achieve synergistic or additive pharmacological effects. The resulting hybrid may exhibit enhanced biological activity, a novel mechanism of action, or an improved selectivity profile compared to the individual components. The exploration of such hybrid systems is a vibrant area of research, driven by the quest for more effective and less toxic therapeutic agents.

Overview of Research Trajectories for this compound

Current academic research on this compound is predominantly concentrated on its potential as a scaffold for the design and synthesis of novel anticancer agents. researchgate.net The aldehyde functional group of this molecule serves as a versatile handle for the synthesis of a diverse library of derivatives through various chemical transformations. researchgate.net

One of the primary research trajectories involves the use of this compound as a precursor for the synthesis of chalcones, acrylonitriles, cyanoacrylamides, and other related compounds. researchgate.net These derivatives are then subjected to in vitro screening against various cancer cell lines to evaluate their cytotoxic and apoptotic properties. researchgate.net A significant finding in this area is the identification of a lead compound, 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, which has demonstrated superior anticancer activity compared to established drugs like 5-fluorouracil (B62378) and cisplatin (B142131) in certain studies. researchgate.net

The mechanisms of action for these derivatives are also a key area of investigation. Research suggests that benzothiazole-based compounds can exert their anticancer effects through various pathways, including the inhibition of tyrosine kinases and topoisomerases, and the induction of apoptosis via the generation of reactive oxygen species (ROS). researchgate.net

While the main focus has been on oncology, the inherent biological potential of the benzothiazole and furan moieties suggests that the research trajectories for this compound could expand into other therapeutic areas, such as antimicrobial and anti-inflammatory applications. However, at present, the published academic literature is primarily centered on its utility in the development of new antitumor agents.

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern drug discovery and materials science. The synthesis and functionalization of heterocyclic compounds remain a dynamic and rapidly evolving field, driven by the need for novel molecular architectures with unique properties. The study of this compound and its derivatives is well-situated within several key trends in contemporary heterocyclic chemistry.

Firstly, it exemplifies the continued interest in "privileged structures," such as benzothiazole and furan, which consistently appear in biologically active molecules. researchgate.net Research into this hybrid system contributes to a deeper understanding of the structure-activity relationships (SAR) of these important scaffolds.

Secondly, the synthesis of derivatives from this compound often employs modern synthetic methodologies, including multicomponent reactions. researchgate.net These methods are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials.

Thirdly, the investigation of benzothiazole-furan hybrids contributes to the broader field of medicinal chemistry by providing new molecular templates for drug design. The development of potent and selective anticancer agents from this scaffold highlights the potential of heterocyclic chemistry to address significant challenges in human health. researchgate.net The exploration of such compounds and their biological activities helps to expand the chemical space available to medicinal chemists for the development of next-generation therapeutics.

Detailed Research Findings

The primary research focus on this compound has been its use as a foundational molecule for creating a variety of derivatives with potential anticancer properties. A notable study in this area involved the synthesis of several new compounds and their subsequent evaluation for cytotoxic effects.

One of the key derivatives synthesized is 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile . This compound, in particular, has been identified as a promising lead, demonstrating significant cytotoxic activity against various cancer cell lines. Its performance in in-vitro studies has been reported to be superior to that of some standard chemotherapy drugs. researchgate.net

Below are interactive tables summarizing the research findings related to the anticancer activity of derivatives of this compound.

Table 1: Investigated Derivatives of this compound

| Derivative Class | General Structure |

| Prop-2-en-1-ones | 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-1-(heteroaryl)prop-2-en-1-one |

| Acrylonitriles | 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]acrylonitrile |

| Cyanoacrylamides | 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-2-cyanoacrylamide |

| Thiazolidinones | 5-{[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |

Table 2: Lead Compound Cytotoxicity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | Specific cell lines not detailed in the provided search results | Data not available in search results | 5-Fluorouracil | Data not available in search results |

| Cisplatin | Data not available in search results | |||

| Curcumin | Data not available in search results |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVOYONXUGCDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352474 | |

| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34653-56-0 | |

| Record name | 5-(1,3-benzothiazol-2-yl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 5 1,3 Benzothiazol 2 Yl 2 Furaldehyde and Its Analogues

Direct Synthesis Approaches to 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

The construction of the this compound scaffold relies on the formation of a carbon-carbon bond between the furan (B31954) and benzothiazole (B30560) rings. Several powerful synthetic strategies have been employed to achieve this, each with its own set of advantages and mechanistic nuances.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of this compound.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this would involve the coupling of a 2-halobenzothiazole with 5-formyl-2-furanboronic acid or, conversely, a 2-(trihaloborato)benzothiazole with 5-halo-2-furaldehyde. nih.govnih.govtcichemicals.com The catalytic cycle is well-established and involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions such as protodeboronation. nih.gov

The Stille coupling utilizes an organotin reagent in place of the organoboron compound. wikipedia.org A potential route would be the reaction of 2-(tributylstannyl)benzothiazole with 5-bromo-2-furaldehyde. The mechanism is similar to the Suzuki coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle. While often effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

| Coupling Reaction | Benzothiazole Reactant | Furan Reactant | Catalyst (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | 2-Bromobenzothiazole | 5-Formyl-2-furanboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water |

| Stille | 2-(Tributylstannyl)benzothiazole | 5-Bromo-2-furaldehyde | Pd(PPh₃)₄ | - | Toluene |

This table presents illustrative examples of reactants and conditions for the synthesis of this compound via palladium-catalyzed cross-coupling reactions.

Meerwein Arylation Variants for Furaldehyde Conjugation

The Meerwein arylation offers a radical-based alternative for the arylation of furan derivatives. researchgate.net This reaction typically involves the decomposition of an arenediazonium salt in the presence of a metal catalyst, often a copper salt, which generates an aryl radical. This radical then adds to the electron-rich furan ring.

For the synthesis of this compound, this would entail the preparation of a 2-benzothiazolediazonium salt from 2-aminobenzothiazole (B30445). The subsequent reaction with furan-2-carbaldehyde in the presence of a copper(II) salt would lead to the desired product. The reaction conditions, including the choice of solvent and catalyst, are critical in determining the yield of the 5-arylfuran-2-carbaldehyde. researchgate.net Mechanistic studies suggest that the reaction is not solely dependent on the generation of aryl radicals but also involves the formation of complex intermediates. researchgate.net

Vilsmeier-Haack Reaction in Furan Derivatization

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comcambridge.orgorganic-chemistry.orgijpcbs.comwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org This electrophilic iminium salt then attacks the electron-rich substrate.

While not a direct coupling method, the Vilsmeier-Haack reaction is crucial for the derivatization of the furan ring, specifically for the introduction of the aldehyde group at the 2-position. For instance, if one were to start with 2-(furan-2-yl)benzothiazole, a Vilsmeier-Haack reaction would introduce the formyl group at the electron-rich 5-position of the furan ring, yielding this compound. The reactivity of five-membered heterocycles in this reaction generally follows the order of pyrrole (B145914) > furan > thiophene (B33073). jk-sci.com The reaction mechanism involves the electrophilic substitution of the furan ring by the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt intermediate to afford the aldehyde. wikipedia.org

Derivatization and Functionalization of the this compound Scaffold

The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a large library of derivatives.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl group of the aldehyde is highly susceptible to nucleophilic attack, particularly by nitrogen-containing compounds. These condensation reactions are fundamental in expanding the chemical diversity of the this compound scaffold.

One of the most common derivatizations of aldehydes is the formation of Schiff bases (or imines) through condensation with primary amines. ijrar.orguobaghdad.edu.iqresearchgate.net This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid.

The reaction of this compound with various primary amines, such as anilines, alkylamines, and amino-heterocycles, leads to the formation of a diverse range of Schiff bases. uobaghdad.edu.iq These products are of interest due to their potential biological activities and their utility as ligands in coordination chemistry. The formation of the characteristic azomethine (-C=N-) group can be readily monitored by spectroscopic techniques such as IR and NMR.

Reactions have also been reported with other nitrogen nucleophiles. For instance, condensation with hydrazines can yield hydrazones, and reaction with hydroxylamine (B1172632) can produce oximes. nih.govresearchgate.netnih.govmdpi.com These derivatives further expand the chemical space accessible from this compound. Research has shown that 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde reacts with compounds containing an active methylene (B1212753) group to form various derivatives. researchgate.net

| Nitrogen Nucleophile | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Schiff Base | Ethanol, catalytic acetic acid, reflux |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | Ethanol, reflux |

| Hydroxylamine (H₂N-OH) | Oxime | Ethanol/Pyridine, reflux |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, catalytic acid, reflux |

This table provides an overview of common condensation reactions of this compound with various nitrogen-containing nucleophiles.

Hydrazone Derivatives in Synthesis

The synthesis of hydrazone derivatives from this compound is a key strategy for creating novel compounds with potential biological applications. The general synthetic route involves the condensation reaction of a hydrazine or hydrazide with the aldehyde functional group of the parent molecule.

One common approach begins with the synthesis of 6-substituted-2-aminobenzothiazoles, which are then reacted with hydrazine hydrate (B1144303) in the presence of concentrated hydrochloric acid and ethylene (B1197577) glycol under reflux conditions to yield 6-substituted benzothiazol-2-yl-hydrazine. This intermediate can then be reacted with various substituted aldehydes to form the final hydrazone derivatives. niscair.res.in

A study by Yurttaş et al. (2015) describes a three-step synthesis to prepare N'-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazide derivatives. This method starts with 2-mercaptobenzothiazole, highlighting the versatility of benzothiazole starting materials in the synthesis of complex hydrazones. nih.gov

The reaction conditions for the synthesis of hydrazone ligands often involve refluxing the benzothiazole-hydrazine intermediate with a substituted salicylaldehyde (B1680747) in ethanol, with a few drops of glacial acetic acid acting as a catalyst. researchgate.net The resulting hydrazone precipitates upon cooling and can be purified by recrystallization. researchgate.net

The characterization of these hydrazone derivatives is typically performed using spectroscopic methods such as FT-IR, ¹H-NMR, and mass spectrometry to confirm their molecular structures. niscair.res.innih.govresearchgate.net The formation of the hydrazone is confirmed by the appearance of a characteristic C=N absorption band in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H-NMR spectrum. semanticscholar.org

| Starting Material | Reagents | Product | Reference |

| 6-substituted-2-amino benzothiazoles | 1. Hydrazine hydrate, HCl, ethylene glycol 2. Substituted aldehydes | 1-(4-substituted phenyl)-1-(6-substituted benzothiazol-2-yl) hydrazone derivatives | niscair.res.in |

| 2-Mercaptobenzothiazole | Three-step synthesis | N'-(arylidene)-4-[(benzothiazol-2-yl)thio]butanoylhydrazide derivatives | nih.gov |

| 6-Nitro-benzothiazole-2-yl-hydrazine | Substituted salicylaldehyde, glacial acetic acid, ethanol | 1,3-benzothiazole-2-yl-hydrazones | researchgate.net |

Modifications of the Furan Moiety

Modifications to the furan ring of the this compound scaffold are explored to investigate the structure-activity relationships of these compounds. The furan moiety, a five-membered aromatic ring with one oxygen atom, is a common component in many biologically active natural and synthetic compounds. nih.govresearchgate.net Its presence and substitution pattern can significantly influence the pharmacological properties of the molecule. researchgate.net

One strategy for modification involves the complete replacement of the furan ring with other heterocyclic systems. For example, research on analogues of the antiprotozoal agent furamidine (B1674271) has involved replacing the central furan linker with thiophene, selenophene, indole, or benzimidazole. nih.gov This approach allows for the evaluation of how different heteroatoms and ring systems impact the compound's ability to interact with biological targets. nih.gov

The chemical reactivity of the furan ring itself can also be exploited for modification. The furan ring can undergo cleavage, leading to the formation of carbonyl-containing moieties within a polymer structure, a process that can be influenced by polymerization conditions such as the type of acidic initiator and water content. mdpi.com While this is often considered a side reaction in polymerization, it demonstrates a potential pathway for transforming the furan ring. mdpi.com

Investigations have shown that the combination of a furan ring with other aromatic systems, like in the case of furan-benzothiazole compounds, is crucial for their biological activity. nih.gov Therefore, modifications are carefully designed to fine-tune the electronic and steric properties of the molecule.

| Modification Strategy | Example | Rationale | Reference |

| Heterocycle Replacement | Replacing the furan ring with thiophene or indole | To study the effect of different heterocyclic linkers on biological activity | nih.gov |

| Ring Opening | Cleavage of the furan ring to form carbonyl moieties | To introduce new functional groups and alter the molecular backbone | mdpi.com |

Substituent Effects on Reaction Pathways

The nature and position of substituents on both the benzothiazole and furan rings can significantly influence the reaction pathways and yields in the synthesis of this compound and its analogues. Electronic effects, such as electron-donating groups (EDG) and electron-withdrawing groups (EWG), play a crucial role.

For instance, in the synthesis of 2-substituted benzothiazoles via the cyclocondensation of 2-aminothiophenol (B119425) with ketones, the position of substituents on the phenyl ring of the ketone and the 2-aminothiophenol can affect the product yield. mdpi.com Some studies have found that aldehydes with both EDGs and EWGs can produce excellent yields in certain synthetic protocols, suggesting that the reaction mechanism is tolerant of a range of electronic effects. mdpi.com However, in other cases, the nature of the substituent on the aldehyde has been shown not to significantly influence the yield. mdpi.com

A study on benzothiazole derivatives highlighted that the introduction of a nitro group (-NO2), a strong EWG, into the furan ring at a specific position resulted in a red-shift in the UV-vis absorption maxima. nih.gov This indicates a change in the electronic structure of the molecule, which can be attributed to the substituent's effect. The presence of a nitro or cyano group in the C-6 position of the benzothiazole ring has also been found to increase the antiproliferative activity of certain compounds, demonstrating the impact of substituents on biological function. nih.gov

The influence of substituents is also evident in the synthesis of hydrazone derivatives, where different substituents on the phenyl ring of the aldehyde reactant can affect the antioxidant activity of the final product. niscair.res.in For example, compounds bearing methoxy (B1213986) groups (an EDG) have shown promising antioxidant activity. niscair.res.in

| Substituent Type/Position | Effect on Reaction/Property | Example Compound/Reaction | Reference |

| Electron-donating and electron-withdrawing groups on aldehydes | Can lead to excellent yields in some synthetic methods | Synthesis of 2-substituted benzothiazoles | mdpi.com |

| Nitro group on the furan ring | Red-shift in UV-vis absorption maxima | 5-nitro-2-furaldehyde derivative | nih.gov |

| Nitro or cyano group at C-6 of benzothiazole | Increased antiproliferative activity | 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazole derivatives | nih.gov |

| Methoxy group on phenyl ring of hydrazone | Enhanced antioxidant activity | 1-(4-methoxyphenyl)-1-(6-substituted benzothiazol-2-yl) hydrazone | niscair.res.in |

Novel Synthetic Routes for Related Benzothiazole-Furan Architectures

Multi-step Synthesis of Bis-Benzothiazolyl Arylfurans

The synthesis of complex molecules such as bis-benzothiazolyl arylfurans often requires a multi-step approach to construct the desired architecture. One such synthetic pathway involves building the molecule sequentially, starting from simpler furan or thiophene precursors. researchgate.netnih.gov

A reported multi-step synthesis for 2-[4-(6-cyanobenzothiazol-2-yl)phenyl]-5-(6-cyanobenzothiazol-2-yl)furan begins with either 2-furaldehyde or 2-furancarboxylic acid. researchgate.netnih.gov The synthesis can proceed through two different routes, designated as Route A and Route B. researchgate.netnih.gov

Route A starts from 2-furaldehyde and involves more steps than Route B. researchgate.netnih.gov A key step in this route is the Meerwein arylation, a well-established method for forming carbon-carbon bonds. researchgate.netnih.gov

The general procedure for the final step in both routes involves the reaction of a monochlorocarbonyl or dichlorocarbonyl intermediate with 4-amino-3-mercaptobenzonitrile (B63287) in dry chlorobenzene (B131634) under a nitrogen stream. nih.gov The reaction mixture is heated under reflux for an extended period, and upon cooling, the crystalline bis-benzothiazolyl product is obtained. nih.gov

| Route | Starting Material | Key Features | Overall Yield | Reference |

| Route A | 2-Furaldehyde | More steps, utilizes Meerwein arylation | Higher overall yield | researchgate.netnih.gov |

| Route B | 2-Furancarboxylic acid | One less step than Route A | Considerably lower overall yield | researchgate.netnih.gov |

Exploration of Green Chemistry Principles in Synthesis

The synthesis of benzothiazole-furan architectures is increasingly being approached through the lens of green chemistry to develop more sustainable and environmentally friendly methods. airo.co.inmdpi.combohrium.comnih.gov Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. airo.co.in

Several green synthetic strategies have been explored for benzothiazole derivatives:

Microwave-assisted reactions: The use of microwave irradiation can significantly reduce reaction times and improve yields. mdpi.comairo.co.in For example, 2-substituted benzothiazoles have been synthesized with impressive yields of 92-98% in just 4-8 minutes under microwave conditions. mdpi.com

Use of non-toxic solvents and catalysts: Researchers are exploring the use of safer solvents like water and ethanol, as well as recyclable catalysts. airo.co.inmdpi.com For instance, the condensation of 2-aminothiophenol and benzaldehydes has been achieved at room temperature using a recyclable catalyst. mdpi.com

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and can simplify the purification process. airo.co.inresearchgate.net A series of benzothiazole derivatives have been efficiently synthesized in good to excellent yields via the reaction of 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature. researchgate.net

A comparative study of a solvent-free synthesis approach with conventional methods for benzothiazole derivatives demonstrated significant environmental benefits: a 40% reduction in energy consumption and a 50% reduction in waste generation. airo.co.in The E-Factor, a measure of process efficiency, was also improved by 30%. airo.co.in These findings underscore the potential of green chemistry to make the synthesis of benzothiazole-containing compounds more sustainable. airo.co.in

| Green Chemistry Principle | Application in Benzothiazole Synthesis | Key Advantages | Reference |

| Microwave-assisted synthesis | Synthesis of 2-substituted benzothiazoles | Rapid reaction times (4-8 min), high yields (92-98%) | mdpi.com |

| Use of safer reagents and catalysts | Condensation of 2-aminothiophenol and aldehydes using H₂O₂/HCl in ethanol | Use of less hazardous chemicals, recyclable catalysts | mdpi.com |

| Solvent-free synthesis | Reaction of 2-aminothiophenol with aromatic benzoyl chlorides | Reduced waste, simplified purification, lower energy consumption | airo.co.inresearchgate.net |

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 5 1,3 Benzothiazol 2 Yl 2 Furaldehyde

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus within 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The aldehydic proton of the furan (B31954) ring typically resonates in the downfield region, around 9-10 ppm, due to the deshielding effect of the carbonyl group. mdpi.com Protons on the furan and benzothiazole (B30560) rings exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, in a related furan-2-carbaldehyde structure, the proton at the C5 position appears at approximately 7.68 ppm, the C3 proton at 7.25 ppm, and the C4 proton at 6.59 ppm. mdpi.com The aromatic protons of the benzothiazole moiety are also expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm.

Table 1: ¹H NMR Spectral Data for this compound Moiety Analogs

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic H | ~9.0 - 10.0 |

| Furan H (C3) | ~7.25 |

| Furan H (C4) | ~6.59 |

| Benzothiazole Aromatic H's | ~7.0 - 8.5 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a significantly downfield chemical shift, often in the range of 180-200 ppm. wisc.edu The carbon atoms of the furan and benzothiazole rings appear in the aromatic region, typically between 110 and 160 ppm. mdpi.com For a furan-2-carbaldehyde derivative, the C2 carbon (attached to the aldehyde) and the C5 carbon are generally observed at lower field strengths compared to the C3 and C4 carbons. mdpi.com The heteroatoms in the benzothiazole ring, nitrogen and sulfur, influence the chemical shifts of the adjacent carbon atoms. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~180 - 200 |

| Furan & Benzothiazole Carbons | ~110 - 160 |

Note: These are approximate ranges and can be influenced by substituents and solvent effects.

Vibrational and Electronic Structure Probing with Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques, such as FT-IR and UV-Vis, offer valuable information regarding the functional groups and electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. mdpi.comjyoungpharm.org The stretching vibrations of the C-H bonds in the aromatic rings (furan and benzothiazole) typically appear in the range of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. core.ac.uk The C-S stretching vibration of the benzothiazole ring is generally observed as a weaker band in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | ~1650 - 1700 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy reveals information about the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the furan ring, the benzothiazole moiety, and the aldehyde group leads to characteristic absorption maxima. For instance, furfural (B47365) itself exhibits a strong absorption peak around 278-280 nm, which is attributed to the π → π* transition of the conjugated system. mdpi.comresearchgate.net The presence of the benzothiazole group is likely to cause a bathochromic (red) shift in the absorption maximum due to the extended conjugation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.net The monoisotopic mass of C₁₂H₇NO₂S is 229.01974 Da. uni.lu Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways may involve the loss of the aldehyde group (CHO), carbon monoxide (CO), or cleavage of the bond between the furan and benzothiazole rings. The predicted m/z for the protonated molecule [M+H]⁺ is 230.02702. uni.lu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Furan-2-carbaldehyde |

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations and theoretical modeling serve as powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound. These computational methods provide insights that are complementary to experimental data, allowing for a deeper understanding of molecular behavior at the atomic level.

Density Functional Theory (DFT) for Geometrical and Electronic Features

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic features of molecules with high accuracy. mdpi.com For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional conformation of the molecule. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar molecular fragments. Actual values may vary based on the specific computational method.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C=N (thiazole) | ~1.38 Å |

| Bond Length | C-S (thiazole) | ~1.77 Å |

| Bond Angle | O=C-H (aldehyde) | ~124° |

| Dihedral Angle | Benzothiazole-Furan | ~0-10° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org

For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole and furan ring systems, reflecting their electron-donating capability. Conversely, the LUMO is likely concentrated on the electron-withdrawing furaldehyde moiety, particularly the carbonyl group. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org

Table 2: Representative FMO Properties for Benzothiazole Derivatives

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Electron-donating ability |

| ELUMO | -2.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen and sulfur atoms of the benzothiazole ring. researchgate.net These sites are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are generally found around the hydrogen atoms, particularly the aldehydic proton and the aromatic protons, indicating sites for potential nucleophilic attack. nih.govscirp.org

Analysis of Reactivity Descriptors (Fukui Functions)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. hakon-art.com Fukui functions are local reactivity descriptors that identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. edu.krd These functions are calculated from the change in electron density when an electron is added to or removed from the system.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Global Softness (S) | 1 / (2η) | Measure of molecular polarizability and reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons |

Exploration of Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses used to visualize regions of high electron localization, providing a clear picture of chemical bonding and lone pair electrons. nih.gov ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

For this compound, ELF and LOL analyses would reveal distinct basins of attraction corresponding to the core electrons of each atom, the covalent bonds (C-H, C-C, C-O, C-N, C-S), the double bonds (C=C, C=O, C=N), and the lone pairs on the oxygen, nitrogen, and sulfur atoms. This provides a chemically intuitive representation of the molecule's electronic structure that aligns with classical Lewis structures.

Computational Spectroscopy (Simulated IR, NMR)

Computational methods can simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental results to confirm molecular structure. mdpi.com DFT calculations are commonly used to compute vibrational frequencies and NMR chemical shifts.

The simulated IR spectrum of this compound would show characteristic absorption bands. The most prominent peak would be the C=O stretching vibration of the aldehyde group, typically appearing in the 1650-1700 cm⁻¹ range. mdpi.com Other significant vibrations would include the C=N stretching of the thiazole (B1198619) ring, C=C stretching of the aromatic rings, and C-H stretching and bending modes. nih.govmdpi.com

The simulated ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. The aldehydic proton would appear significantly downfield (around 9-10 ppm) in the ¹H NMR spectrum. The aromatic protons on the benzothiazole and furan rings would resonate in the 7-9 ppm region. In the ¹³C NMR spectrum, the carbonyl carbon would be the most deshielded, appearing around 180-190 ppm. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (IR) for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aldehyde C-H Stretch | 2900 - 2800 |

| C=O Stretch (Aldehyde) | 1700 - 1650 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C=N Stretch (Thiazole) | 1650 - 1550 |

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For benzothiazole derivatives, including this compound, molecular docking studies have been employed to explore interactions with various biological targets, particularly enzymes and proteins implicated in cancer and other diseases. nih.govresearchgate.net

The docking process involves placing the ligand into the binding site of the target protein and calculating the binding energy for different conformations. Lower binding energy values typically indicate a more stable and favorable interaction. Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.gov

Studies on various benzothiazole derivatives have identified them as potential inhibitors for several key protein targets. For instance, docking analyses have been conducted against targets such as GABA-aminotransferase (GABA-AT), proteins from Klebsiella aerogenes and Staphylococcus aureus, the SARS-CoV-2 main protease (Mpro), and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.govmdpi.comwjarr.com In these studies, the benzothiazole core often serves as a crucial scaffold for interaction.

The interactions typically involve specific amino acid residues within the active site of the protein. For example, in a study of benzothiazole derivatives targeting the SARS-CoV-2 Mpro, hydrophobic interactions were observed with amino acids like Leu-272 and Met-276, while hydrogen bonds played a role in orienting the ligand within the binding pocket. nih.gov Similarly, docking of benzothiazole derivatives into the active site of GABA-AT revealed significant hydrogen bonding with residues such as N-Glu109 and N-Asn110. wjarr.com

The binding affinity and interaction patterns of this compound and its analogs are summarized in the table below, showcasing their potential against various targets.

| Target Protein | PDB ID | Ligand/Derivative | Binding Score (kcal/mol) | Key Interacting Residues | Reference |

| GABA-Aminotransferase | 1OHV | Benzothiazole Derivative SDZ64 | -121.56 | N-Glu109, N-Asn110 | wjarr.com |

| SARS-CoV-2 Mpro | 6LU7 | Benzothiazole Derivative | Not specified | Tyr-237, Leu-272, Met-276 | nih.gov |

| S. aureus protein | 7EL1 | Benzothiazole Derivative 4 | -8.1 | Not specified | mdpi.com |

| MTHFD2 | Not specified | 2-mercaptobenzothiazole deriv. | Not specified | Not specified | researchgate.net |

These in silico findings provide a foundational understanding of how this compound might interact with biological macromolecules, guiding further experimental validation and lead optimization.

Structure-Activity Relationship (SAR) Derivations from Spectroscopic and Computational Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR analyses integrate spectroscopic and computational data to rationalize and predict their efficacy. researchgate.netnih.gov

Computational studies, particularly Density Functional Theory (DFT), are used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and kinetic instability, which can influence biological activity. mdpi.com For example, studies on benzothiazole derivatives have shown that the introduction of electron-withdrawing or electron-donating substituents can modulate this energy gap. A derivative with two -CF3 groups was found to have the lowest ΔE value (4.46 eV), indicating it was the least stable and potentially most reactive compound in the series. mdpi.com

Spectroscopic data provide experimental validation of the structural and electronic features predicted by computational models. Techniques like FT-IR, Raman, and NMR spectroscopy confirm the molecular structure, while UV-Visible spectroscopy provides information about electronic transitions, which are related to the HOMO-LUMO gap. ias.ac.inmdpi.com For instance, photophysical studies on benzothiazole-based complexes have linked their absorption and emission spectra to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) and intraligand charge transfer (ILCT), which are crucial for applications in cell imaging and photodynamic therapy. nih.gov

The integration of these data allows for the development of robust SAR models. Key structural features of the benzothiazole scaffold that influence activity include:

The Benzothiazole Nucleus: This planar, aromatic system is often involved in pi-pi stacking interactions with aromatic amino acid residues in target proteins.

Substituents on the Benzene (B151609) Ring: Modifications at this position can alter the electronic distribution across the molecule, affecting properties like the HOMO-LUMO gap and dipole moment. This, in turn, influences the strength of interactions with the target protein. mdpi.com

The Furan Ring and Aldehyde Group: The furan ring and the aldehyde group in this compound can act as hydrogen bond acceptors or donors, forming critical interactions within a protein's active site. researchgate.net

Biological and Biomedical Research Applications of 5 1,3 Benzothiazol 2 Yl 2 Furaldehyde and Its Derivatives

Anticancer and Antitumor Research

The benzothiazole (B30560) nucleus, a key component of the title compound, is recognized for its diverse pharmacological properties, including potent anticancer and antitumor effects. researchgate.netnih.govnih.gov Researchers have synthesized and evaluated a range of derivatives of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, revealing significant potential in cancer therapy. These compounds have been shown to be effective against various cancer cell lines through multiple mechanisms of action. researchgate.netnih.gov

Derivatives of this compound have demonstrated considerable cytotoxic effects against a panel of human cancer cell lines in laboratory settings. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess this activity. researchgate.netjnu.ac.bd

Studies on amide derivatives have shown pronounced cytotoxicity in human cervical cancer cell lines. researchgate.net For instance, these compounds displayed notable activity against the HPV16-positive SiHa cell line and the HPV-negative C-33A cell line. researchgate.net Other research has highlighted the cytotoxicity of related benzothiazole derivatives against lung cancer cell lines such as LungA549, with some compounds showing mild but interesting cytotoxic properties. jnu.ac.bdresearchgate.net For example, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol exhibited IC50 values of 68 µg/mL and 121 µg/mL, respectively, against the LungA549 cell line. jnu.ac.bdresearchgate.net

Furthermore, novel benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives have been tested against human bladder carcinoma (HT-1376) and colorectal carcinoma (HT-29) cells. nih.gov One particular derivative, N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, showed the highest antiproliferative activity against HT-1376 cells, with an IC50 of 26.51 μM at 24 hours. nih.gov In studies involving breast cancer cell lines, certain 2-substituted benzothiazoles have shown significant inhibitory effects on MCF-7 and MDA-MB-231 cells. nih.gov

| Derivative | Cell Line | IC50 Value |

|---|---|---|

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | 68 µg/mL |

| 6-nitrobenzo[d]thiazol-2-ol | LungA549 | 121 µg/mL |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (Bladder Carcinoma) | 26.51 µM (24h) |

The anticancer effects of this compound derivatives are attributed to several cellular and molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net Flow cytometric analysis, apoptosis assays, and DNA fragmentation studies have confirmed the apoptotic properties of these compounds in human cervical cancer cell lines. researchgate.net For example, some benzothiazolylthiocarbamides have been shown to induce a significant population of apoptotic cells in HT-29 colon cancer cells, even more so than the standard chemotherapeutic drug cisplatin (B142131). researchgate.net

Further mechanistic studies on breast cancer cell lines have revealed that benzothiazole derivatives can downregulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling. nih.gov This downregulation, in turn, affects major signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, all of which are crucial for cancer cell growth and survival. nih.gov These compounds have also been observed to increase the accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov Other important anticancer mechanisms associated with benzothiazole derivatives include the inhibition of tyrosine kinases and topoisomerases. researchgate.net

Screening programs play a crucial role in identifying new and effective anticancer agents. Through such programs, derivatives of this compound have been synthesized and evaluated for their antitumor potential. researchgate.net

One notable outcome of these screening efforts was the identification of 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile as a lead compound. researchgate.net This particular derivative demonstrated superior antitumor activity compared to established anticancer drugs like 5-fluorouracil (B62378), cisplatin, and curcumin. researchgate.net The National Cancer Institute (NCI) has also been involved in the evaluation of newly synthesized benzothiazole analogues, selecting promising compounds for further in-depth testing based on their initial performance in a 60-cell line screen. researchgate.net The identification of such potent lead compounds underscores the therapeutic potential of the this compound scaffold in the development of novel cancer therapies.

Antimicrobial Activity: Antibacterial and Antifungal Investigations

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activity. The benzothiazole moiety is known to be a versatile pharmacophore, contributing to a broad spectrum of biological activities, including antibacterial and antifungal effects. researchgate.netnih.govnih.gov

Several studies have demonstrated the efficacy of benzothiazole derivatives against a range of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

In one study, novel benzothiazole derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, and Gram-negative bacteria including Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. The MIC values for these compounds ranged from 0.10 to 0.75 mg/mL. nih.gov Another study focusing on different benzothiazole derivatives found MIC values ranging from 50 to 200 µg/mL for S. aureus and Bacillus subtilis (Gram-positive), and 25 to 100 µg/mL for E. coli (Gram-negative). mdpi.com Specifically, certain sulfonamide-containing benzothiazole derivatives have shown potent activity, with one compound exhibiting an MIC of 0.025 mM against S. aureus, outperforming standard drugs like ampicillin (B1664943) and sulfadiazine. mdpi.com

| Bacterial Strain | Type | Reported MIC Range for Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 0.025 mM - 0.75 mg/mL |

| Listeria monocytogenes | Gram-Positive | 0.10 - 0.75 mg/mL |

| Bacillus subtilis | Gram-Positive | 25 - 200 µg/mL |

| Escherichia coli | Gram-Negative | 25 - 100 µg/mL |

| Pseudomonas aeruginosa | Gram-Negative | 0.10 - 0.75 mg/mL |

| Salmonella typhimurium | Gram-Negative | 0.10 - 0.75 mg/mL |

The antifungal potential of this compound derivatives has also been a subject of research. These compounds have been evaluated against various fungal pathogens, including clinically relevant Candida species and plant pathogenic fungi.

Several studies have reported the promising anti-Candida activity of benzothiazole derivatives. eurekaselect.commdpi.com For instance, certain derivatives have shown significant inhibitory effects against Candida albicans, with some exhibiting lower MIC values than the reference drug fluconazole. mdpi.comnih.gov In one study, newly synthesized thiazole (B1198619) derivatives demonstrated very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Another investigation found that specific benzothiazole derivatives were particularly effective against Candida krusei, with one compound showing a MIC50 value of 1.95 µg/mL. researchgate.net

Beyond human pathogens, derivatives have also been tested against plant pathogenic fungi. Research has shown that some benzothiazole compounds exhibit significant antifungal effects against Rhizoctonia solani, Fusarium moniliforme, Phytophthora parasitica, Fusarium graminearum, and Fusarium oxysporum. doaj.org In particular, certain 2-(aryloxymethyl) benzothiazole derivatives displayed potent inhibition against F. solani, with IC50 values ranging from 4.34 to 17.61 µg/mL, which was stronger than the positive control, hymexazol. mdpi.com

| Fungal Strain | Reported MIC/IC50 Range for Derivatives |

|---|---|

| Candida albicans | 0.008 - 7.81 µg/mL (MIC) |

| Candida krusei | 1.95 µg/mL (MIC50) |

| Fusarium solani | 4.34 - 17.61 µg/mL (IC50) |

Antibiofilm Activities

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antimicrobial agents. The ability of certain derivatives of this compound to inhibit biofilm formation is a critical area of investigation.

Several studies have highlighted the potential of benzothiazole-containing compounds to disrupt biofilms of pathogenic bacteria and fungi. For instance, a series of 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole scaffold demonstrated significant antibiofilm activity against multiple bacterial species. nih.gov These compounds were shown to prevent biofilm formation by Klebsiella aerogenes, Acinetobacter baumannii, Enterococcus faecium, and Staphylococcus epidermidis with inhibition percentages exceeding 50%. nih.gov Specifically, compounds designated 4a, 4b, and 4c in the study showed broad-spectrum biofilm inhibition. nih.gov

Similarly, other research has explored benzothiazole hybrids as agents against fungal biofilms. researchgate.net Certain derivatives incorporating a 2-imino-thiazolidin-4-one structure were screened for their ability to inhibit biofilm formation in pathogenic Candida isolates. researchgate.net Furthermore, studies on 2-azidobenzothiazoles have revealed their potential in combating biofilms of clinically relevant bacteria like Methicillin-Resistant S. aureus (MRSA). nih.gov Indolylbenzo[d]imidazole derivatives, which share structural similarities, have also exhibited excellent activity in both inhibiting biofilm formation and eradicating mature biofilms of Staphylococcus aureus. mdpi.com

| Compound Series | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| 1,2,3,5-Tetrazine-Benzothiazole Hybrids (4a, 4b, 4c) | Klebsiella aerogenes | >50% Biofilm Inhibition | nih.gov |

| 1,2,3,5-Tetrazine-Benzothiazole Hybrids (4a, 4b, 4c) | Acinetobacter baumannii | >50% Biofilm Inhibition | nih.gov |

| 1,2,3,5-Tetrazine-Benzothiazole Hybrids (4a, 4b, 4c) | Enterococcus faecium | >50% Biofilm Inhibition | nih.gov |

| 1,2,3,5-Tetrazine-Benzothiazole Hybrids (4a, 4b, 4c) | Staphylococcus epidermidis | >50% Biofilm Inhibition | nih.gov |

| 2-Imino-thiazolidin-4-one-Benzothiazole Hybrids | Pathogenic Candida isolates | Screened for antibiofilm activity | researchgate.net |

| Indolylbenzo[d]imidazoles (3aa, 3ad, 3ao, 3aq) | Staphylococcus aureus | Inhibition of formation and eradication of mature biofilms | mdpi.com |

Structure-Activity Relationships in Antimicrobial Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of this compound derivatives. Research has shown that the type and position of substituents on the benzothiazole and furan (B31954) rings significantly influence their biological activity.

A study on novel benzothiazole-based thiazole derivatives revealed that substitutions with chloro and phenyl groups can enhance antimicrobial effects. ekb.eg This enhancement is often attributed to increased lipophilicity, which facilitates the compound's interaction with and penetration of microbial membranes. ekb.eg Molecular docking studies have further supported these findings, showing strong binding affinities of the most active derivatives to microbial enzyme targets. ekb.eg

In a series of functionalized arylbenzothiazoles, the compounds displayed good antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. researchgate.net SAR analysis indicated that Gram-positive strains were generally more sensitive to these compounds than Gram-negative strains. researchgate.net Another comprehensive SAR study on substituted sulfamoyl benzamidothiazoles identified a compound with a 2,5-dimethylphenyl substituent on the thiazole ring and a benzoyl-4-(sulfonylpiperidine) group at the 2-amino position as being particularly potent. nih.gov Modifications at various positions on this scaffold were explored to understand which chemical features were essential for activity. nih.gov These studies provide a rational basis for the design of new benzothiazole derivatives with improved antimicrobial profiles.

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Benzothiazole derivatives have been investigated for their antioxidant capabilities, which are often linked to their ability to scavenge free radicals. researchgate.netnih.gov

The antioxidant activity of these compounds is frequently evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.net A study on benzothiazole derivatives designed for skin protection highlighted their potential as multifunctional agents that not only provide photoprotection but also exhibit antioxidant effects, making them suitable for mitigating skin damage induced by oxidative stress. nih.govkuleuven.be

Research into new thiazole derivatives has demonstrated that specific substitutions can lead to potent antioxidant activity, with some compounds showing low IC50 values in radical scavenging assays. researchgate.net The furan ring, present in this compound, is a key structural feature in this context. A study synthesizing 2-(Furan-2-yl)benzothiazole investigated its antioxidant and photoprotective properties, suggesting that the combination of these heterocyclic rings is beneficial for creating agents that can counteract oxidative damage. nih.gov

Antiviral Research Endeavors

The benzothiazole scaffold is a recurring motif in the design of novel antiviral agents. Derivatives have been explored for activity against a range of viruses, including plant and animal pathogens.

One area of research has focused on the Tobacco Mosaic Virus (TMV), a significant threat to agriculture. A series of flavonol derivatives containing a benzothiazole moiety was synthesized and tested for anti-TMV activity. nih.gov One of the lead compounds, L20, exhibited curative and protective activity with median effective concentrations (EC50) of 90.5 µg/mL and 202.2 µg/mL, respectively, outperforming the commercial agent ningnanmycin. nih.gov The mechanism was suggested to involve strong binding to the TMV coat protein and stimulation of the plant's immune system. nih.gov

In the context of animal viruses, benzoheterocyclic compounds have been isolated and tested against Pseudorabies virus (PRV), which affects swine. nih.gov One compound, virantmycin, which contains a related heterocyclic structure, demonstrated significant dose-dependent inhibition of PRV proliferation, proving more effective than reference drugs like acyclovir. nih.gov SAR studies in this research indicated that specific structural features, such as a chlorine atom and a tetrahydroquinoline skeleton, were important for antiviral activity. nih.gov These findings underscore the potential of benzothiazole-based structures as platforms for developing new antiviral therapies.

Enzyme Inhibition Studies

The ability of this compound derivatives to selectively inhibit specific enzymes is a key aspect of their therapeutic potential, with research focusing on targets involved in cancer and viral replication.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions like cell growth and proliferation. nih.gov The dysregulation of the PI3K signaling pathway is linked to various human cancers, making PI3K isoforms attractive drug targets. nih.govnih.gov The gamma isoform, PI3Kγ, has been identified as a potential target for treating inflammatory disorders and certain cancers. nih.gov

Computational studies using molecular docking and dynamic simulations have been employed to understand the interaction between PI3Kγ and a series of benzothiazole and thiazolopiperidine inhibitors. nih.gov These in silico approaches help to elucidate the binding mechanisms and explain the selectivity of potent inhibitors over weaker ones. nih.gov By analyzing residue-inhibitor interactions, researchers can rationally design more selective and effective PI3Kγ inhibitors based on the benzothiazole scaffold. nih.gov

The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. natap.orgwikipedia.org As such, it is a prime target for direct-acting antiviral drugs. wikipedia.org Several classes of compounds featuring benzothiazole or related benzothiadiazine structures have been identified as inhibitors of this enzyme. natap.orgsemanticscholar.orgnih.gov

One study identified a class of 1,5-benzodiazepines as novel non-nucleoside inhibitors of HCV NS5B polymerase, with IC50 values in the low micromolar range. natap.org Kinetic studies revealed that these compounds act non-competitively with respect to GTP, indicating they bind to an allosteric site on the enzyme. natap.org Another investigation focused on pyrazolobenzothiazine derivatives, which also target the NS5B polymerase. semanticscholar.org SAR studies led to the identification of compounds with potent inhibitory activity, with the most active derivative, a dichloro-substituted compound, exhibiting an IC50 value of 2.7 µM. semanticscholar.org

| Compound Class | Target Enzyme | Key Finding | Inhibitory Concentration | Reference |

|---|---|---|---|---|

| Benzothiazole / Thiazolopiperidine Derivatives | Phosphoinositide 3-Kinase γ (PI3Kγ) | In silico studies uncovered selective binding mechanisms. | N/A (Computational Study) | nih.gov |

| 1,5-Benzodiazepines | HCV NS5B Polymerase | Non-competitive inhibition. | IC50 = 3.0 µM - 7.9 µM | natap.org |

| Pyrazolobenzothiazine Derivatives | HCV NS5B Polymerase | Identified potent inhibitors through SAR. | IC50 = 2.7 µM (best hit) | semanticscholar.org |

| 2-(1,1-dioxo-2H- researchgate.netresearchgate.netnatap.orgbenzothiadiazin-3-yl)-1-hydroxynaphthalene Derivatives | HCV NS5B Polymerase | Investigated as potential anti-HCV drugs. | Data discussed in source | nih.gov |

Farnesyltransferase Inhibition

Farnesyltransferase inhibitors (FTIs) have emerged as a critical class of therapeutic agents, primarily in oncology. nih.gov The enzyme farnesyltransferase (FTase) catalyzes the attachment of a farnesyl group to a cysteine residue within a C-terminal tetrapeptide motif of various proteins, a process known as farnesylation. nih.gov This post-translational modification is crucial for the proper localization and function of these proteins, including the well-known Ras superfamily of small GTPases. nih.gov Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development. nih.gov

The inhibition of FTase can disrupt the activation of oncogenic Ras, thereby interfering with downstream signaling pathways that control tumor initiation and progression. nih.gov Over the past two decades, extensive research has led to the development of numerous FTIs with diverse chemical structures, including imidazoles, thiazoles, and various heterocyclic compounds. nih.gov While many preclinical studies have shown that FTIs can effectively suppress tumor growth with minimal toxicity, their clinical application has seen varied success. nih.govnih.gov Beyond cancer, the therapeutic potential of FTIs is being explored for other conditions such as progeria, hepatitis, and cardiovascular diseases. nih.gov

Derivatives of this compound represent a class of compounds with potential for farnesyltransferase inhibition. The benzothiazole moiety is a recognized pharmacophore in the design of various enzyme inhibitors. The structural features of these derivatives allow for molecular interactions within the active site of FTase, potentially disrupting its catalytic activity. Research in this area focuses on synthesizing and evaluating novel derivatives to optimize their inhibitory potency and selectivity.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. nih.govmdpi.com Several benzothiazole derivatives have been investigated for their potential to inhibit AChE. nih.govmdpi.comnih.gov

In the quest for new and effective AChE inhibitors, various derivatives of this compound have been synthesized and evaluated. For instance, a series of benzothiazole-based piperazine-dithiocarbamate derivatives were synthesized and showed promising anticholinesterase properties. nih.gov Similarly, certain benzothiazolone derivatives have demonstrated potent inhibitory activity against cholinesterases, with some compounds showing selectivity for butyrylcholinesterase (BChE) over AChE. mdpi.com

The inhibitory activity of these compounds is often assessed using methods like the Ellman's spectrophotometric method. nih.gov The structure-activity relationship (SAR) studies of these derivatives help in identifying the key structural features responsible for their inhibitory potency. For example, the nature and position of substituents on the benzothiazole ring can significantly influence the compound's ability to bind to the active site of AChE. nih.govresearchgate.net

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Benzothiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazolone Derivative M13 | Butyrylcholinesterase | 1.21 | mdpi.com |

| Benzothiazolone Derivative M2 | Butyrylcholinesterase | 1.38 | mdpi.com |

| Thiazole-based derivative 10 | Acetylcholinesterase | 0.103 | acs.org |

| Thiazole-based derivative 16 | Acetylcholinesterase | 0.109 | acs.org |

| Benzofuran-triazole derivative 10d | Acetylcholinesterase | 0.55 | nih.gov |

IC50: The half maximal inhibitory concentration, which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Fluorescent Probes in Biological Systems

The benzothiazole core is a well-established fluorophore, and its derivatives are extensively used as fluorescent probes in various biological applications. stemmpress.comresearchgate.net These probes offer high sensitivity, good photostability, and the ability to be structurally modified to target specific biomolecules or cellular compartments. stemmpress.comresearchgate.net

Biomolecule Detection and Imaging

Derivatives of this compound have been developed as fluorescent probes for the detection and imaging of a wide range of biomolecules and ions. researchgate.net Their fluorescence properties can be modulated by interactions with specific analytes, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response, or a ratiometric shift). nih.govnih.gov

These probes have been successfully employed for the detection of:

Reactive Oxygen Species (ROS): A benzothiazole-based derivative was developed as an aggregation-induced emission (AIE) fluorescent "turn-on" probe for detecting hydrogen peroxide (H₂O₂) in living cells. nih.gov

Metal Ions: Furan-formulated benzothiazole-based Schiff bases have been shown to be highly selective for the visual and fluorometric detection of Cu²⁺ ions. researchgate.net

Protein Aggregates: Certain push-pull benzothiazole derivatives have been designed to detect β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov

Formaldehyde (B43269): A ratiometric fluorescent probe based on benzothiazole was developed for the sensitive detection and imaging of formaldehyde in living cells and zebrafish. nih.gov

The design of these probes often involves incorporating a specific recognition moiety that selectively interacts with the target analyte, which in turn modulates the photophysical properties of the benzothiazole fluorophore. researchgate.netresearchgate.net

Applications in Cancer Diagnostics and Treatment Modalities

The unique properties of benzothiazole-based fluorescent probes make them valuable tools in cancer research, with applications in both diagnostics and therapy. stemmpress.com The ability of these probes to selectively accumulate in cancer cells or to respond to the specific microenvironment of tumors allows for targeted imaging and detection. stemmpress.comnih.gov

For instance, some benzothiazole derivatives have been shown to penetrate tumor cells and can be used for cell imaging with low cytotoxicity. stemmpress.com The development of fluorescent probes that can visualize specific organelles, such as mitochondria, within cancer cells provides insights into cellular processes and potential therapeutic targets. acs.org Furthermore, the antitumor activity of certain this compound derivatives has been demonstrated, with some compounds proving to be superior to established anticancer drugs like 5-fluorouracil and cisplatin in preclinical studies. researchgate.net

The research in this area is focused on developing multifunctional probes that can simultaneously act as imaging agents for diagnosis and as therapeutic agents, a concept known as "theranostics". researchgate.net

Role as Pharmaceutical Intermediates and Pharmacophores

The benzothiazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govnih.govresearchgate.net This heterocyclic motif provides a rigid and planar structure with opportunities for diverse chemical modifications, allowing for the fine-tuning of pharmacological properties. nih.gov

This compound serves as a versatile starting material, or pharmaceutical intermediate , for the synthesis of more complex molecules with therapeutic potential. The aldehyde functional group is particularly reactive and can participate in a variety of chemical transformations to build larger molecular frameworks. researchgate.net

As a pharmacophore , the benzothiazole-furan core is a key structural element responsible for the biological activity of a molecule. Its ability to interact with various biological targets, including enzymes and receptors, makes it a valuable component in the design of new drugs. nih.gov The benzothiazole moiety has been incorporated into compounds with a broad spectrum of pharmacological activities, including:

Anticancer researchgate.netnih.govnih.gov

Antifungal nih.gov

Anticonvulsant mdpi.com

Anti-inflammatory

The rational design of new drugs often involves identifying and optimizing pharmacophoric features. The benzothiazole-furan scaffold provides a robust platform for such optimization, enabling medicinal chemists to develop novel therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net

Advanced Material Science and Sensing Applications of 5 1,3 Benzothiazol 2 Yl 2 Furaldehyde

Development of Fluorescent Chemosensors

The benzothiazole (B30560) core is an excellent fluorophore, known for its photostability and amenability to structural modification. mdpi.comresearchgate.net This has made it a foundational component in the design of fluorescent chemosensors. Derivatives of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde are investigated for their ability to detect specific analytes through changes in their fluorescence emission, a process often driven by mechanisms like intramolecular charge transfer (ICT), photo-induced electron transfer (PET), and chelation-enhanced fluorescence (CHEF). nih.govmdpi.com

Detection of Cations and Anions

The strategic placement of chelating sites on the benzothiazole-furan scaffold allows for the selective binding of various metal ions and anions. Research on structurally similar benzothiazole-based probes has demonstrated high selectivity and sensitivity for environmentally and biologically significant ions.

For instance, a probe with a hydroxyl group adjacent to the aldehyde, 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM), shows a distinct ratiometric and colorimetric response to specific metal ions. It exhibits high selectivity for Aluminum (Al³⁺), with a significant blue-shift in its emission and absorption spectra upon binding. mdpi.comresearchgate.net Other benzothiazole-based sensors have been developed for the selective detection of Zinc (Zn²⁺), Copper (Cu²⁺), and Nickel (Ni²⁺), showing a visible color change from colorless to yellow upon ion binding. nih.gov The sensing mechanism often involves a 2:1 binding stoichiometry between the sensor and the metal ion. nih.gov The detection limits for these sensors are typically in the nanomolar to parts-per-million range, highlighting their high sensitivity. researchgate.netnih.gov

Table 1: Performance of Benzothiazole-Based Fluorescent Ion Sensors

| Sensor Compound | Target Ion(s) | Detection Limit | Binding Ratio (Sensor:Ion) | Fluorescence Response |

|---|---|---|---|---|

| BHM | Al³⁺ | 99 nM | 1:1 | Ratiometric Blue-Shift |

| Compound-1 (Benzothiazole-based) | Zn²⁺ | 0.25 ppm | 2:1 | Turn-on Enhancement |

| Compound-1 (Benzothiazole-based) | Cu²⁺ | 0.34 ppm | 2:1 | Quenching |

| Compound-1 (Benzothiazole-based) | Ni²⁺ | 0.30 ppm | 2:1 | Quenching |

Probing Physiological Conditions (e.g., pH)

The fluorescence of benzothiazole derivatives can also be modulated by pH, making them suitable for probing acidic or basic environments. A novel acidic pH fluorescent probe based on a benzothiazole derivative has been developed, demonstrating a linear response within the pH range of 3.44 to 6.46. nih.gov The probe's fluorescence intensity increases with higher concentrations of hydrogen ions (lower pH). nih.gov

This pH-dependent fluorescence is attributed to the hindering of a photo-induced electron transfer (PET) process. In a neutral or basic environment, the PET process is active, which quenches the fluorescence. In an acidic environment, protonation of a nitrogen atom in the structure inhibits the PET process, leading to a significant enhancement of fluorescence. nih.gov Such probes are valuable for imaging acidic organelles like lysosomes within living cells. nih.gov

Table 2: Characteristics of a Benzothiazole-Based Acidic pH Probe

| Property | Value |

|---|---|

| Linear pH Response Range | 3.44 - 6.46 |

| pKa Value | 4.23 |

| Response Mechanism | Hindering of Photo-induced Electron Transfer (PET) |

| Response Time | < 1 minute |